molecular formula C20H19Br2NO4S B2482569 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate CAS No. 2380178-70-9

5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate

Cat. No. B2482569
CAS RN: 2380178-70-9
M. Wt: 529.24
InChI Key: GXJDPJOSCSZIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate involves chemoselective processes and multi-step reactions. One method described involves the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, achieving high yields using efficient and conventional methods (Krishna, 2018). Another approach highlights the iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via remote radical C–O cross-coupling, showcasing superior reactivity and good to excellent yields (Shen et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques. One study on a similar sulfonate compound revealed its crystal structure, providing insights into the relative orientations of its molecular components and how these structures are stabilized by weak intermolecular interactions (Akkurt et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate derivatives can lead to various products with potential biological activities. For instance, derivatives synthesized from 5-amino-7-bromoquinolin-8-ol sulfonate have shown potent antimicrobial activities, highlighting the importance of the sulfonate group in these reactions (Krishna, 2018).

Physical Properties Analysis

The physical properties of related sulfonate compounds have been explored, with findings indicating how structural variations can influence these properties. The crystallographic analysis provides a detailed view of the compound's structure, aiding in the understanding of its physical characteristics (Akkurt et al., 2008).

Chemical Properties Analysis

The chemical properties of sulfonate derivatives, including those related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate, have been studied to understand their reactivity and potential applications. The synthesis methods and resulting compounds reveal insights into their chemical behavior, such as chemoselectivity and the impact of various substituents on their activities (Krishna, 2018); (Shen et al., 2017).

Scientific Research Applications

Antioxidant and Corrosion Inhibitors

5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate derivatives have been prepared and evaluated as potential antioxidant and corrosion inhibitors for gasoline lubricating oil. Compounds including 4-(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl-4-methylbenzene sulfonate and related structures demonstrated high antioxidant activity. The optimal concentration for additive effectiveness was determined, and thermal analyses were conducted to study their stability (Habib, Hassan & El‐Mekabaty, 2014).

Antimicrobial Applications

Derivatives of 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate were synthesized and evaluated for their antimicrobial properties. Chemoselectivity in synthesis allowed for the creation of various sulfonate derivatives. Certain derivatives, particularly those combined with biphenyl-4-sulfonate and 2-hydroxy-5-nitrobenzenesulfonate, exhibited potent antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Krishna, 2018).

Fluorescent pH-Probes

Certain derivatives of 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate have been investigated as fluorescent pH-probes. The photoluminescence properties of these compounds, particularly when protonated, show potential for application in pH sensing. The shift in emission upon protonation of certain non-halogenated derivatives indicates their usefulness in monitoring pH changes in various environments (Kappaun et al., 2006).

Antioxidant Activity of Marine Red Algae

Compounds related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate, specifically bromophenols isolated from the marine red alga Rhodomela confervoides, have shown significant antioxidant activities. These activities are comparable or stronger than those of positive controls like butylated hydroxytoluene and ascorbic acid, indicating the potential of these compounds in preventing oxidative deterioration in food and other products (Li et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, brominated compounds can sometimes be hazardous due to the potential release of bromine .

Future Directions

Future research could potentially explore the synthesis of this compound, its physical and chemical properties, and its potential uses. For example, it could be interesting to investigate whether this compound has any useful biological activity .

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-butoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Br2NO4S/c1-3-4-10-26-18-8-7-14(11-13(18)2)28(24,25)27-20-17(22)12-16(21)15-6-5-9-23-19(15)20/h5-9,11-12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJDPJOSCSZIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.